molecular formula C18H16ClN3O B287174 N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Numéro de catalogue B287174
Poids moléculaire: 325.8 g/mol
Clé InChI: CVHARIKFYSCRKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential use as a treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar properties in inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA).

Mécanisme D'action

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizures and anxiety.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This results in a reduction in seizures and anxiety in animal studies. N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for precise control over GABA levels in the brain. However, N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has a short half-life and may require multiple doses to maintain therapeutic levels in the brain.

Orientations Futures

Future research on N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 could focus on its potential use as a treatment for other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research could explore the development of more potent and longer-lasting derivatives of N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 for improved therapeutic efficacy.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazine ethyl acetoacetate, which is then reacted with methyl iodide to form N-(4-chlorophenyl)-N-methyl-2-oxo-2-(1-phenylethyl)acetamide. This compound is then reacted with hydrazine hydrate to form N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been studied extensively for its potential use as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. In animal studies, N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in seizures and withdrawal symptoms.

Propriétés

Nom du produit

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Formule moléculaire

C18H16ClN3O

Poids moléculaire

325.8 g/mol

Nom IUPAC

N-(4-chlorophenyl)-N,5-dimethyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c1-13-17(12-20-22(13)16-6-4-3-5-7-16)18(23)21(2)15-10-8-14(19)9-11-15/h3-12H,1-2H3

Clé InChI

CVHARIKFYSCRKB-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)Cl

SMILES canonique

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)Cl

Solubilité

47.9 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.